molecular formula C11H8ClFO2 B13171882 Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate

Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate

Cat. No.: B13171882
M. Wt: 226.63 g/mol
InChI Key: AAZJIDCLVQCXJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound’s fluorine and chlorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its methyl and acid counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of halogen substituents, which can significantly influence its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClFO2C_{12}H_{10}ClFO_2. The compound's structure includes a propyne moiety, which contributes to its reactivity and potential biological interactions. The presence of chlorine and fluorine atoms on the aromatic ring enhances its lipophilicity and may influence binding affinity to various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can modulate the electronic properties of the molecule, potentially increasing its binding affinity to target sites. This interaction may lead to inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological studies.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of related compounds have shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including HeLa cells . The mechanism often involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors suggests potential applications in enzyme inhibition studies. Specifically, it may inhibit key enzymes involved in cancer metabolism or inflammatory processes. Research indicates that fluorinated compounds can enhance the potency of enzyme inhibitors by improving their binding characteristics .

Antimicrobial Activity

This compound and its derivatives have been investigated for antimicrobial properties. Preliminary studies suggest activity against both bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal agents.

Case Studies

Study Findings
Study on Anticancer ActivityDemonstrated significant inhibition of HeLa cell proliferation with IC50 values in the low micromolar range. Mechanism involved disruption of microtubule assembly .
Enzyme Inhibition ResearchShowed that fluorinated derivatives increased binding affinity to target enzymes by up to six-fold compared to non-fluorinated analogs .
Antimicrobial TestingExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi.

Properties

Molecular Formula

C11H8ClFO2

Molecular Weight

226.63 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H8ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2H2,1H3

InChI Key

AAZJIDCLVQCXJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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